5-[4-hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-3,3-dimethyl-1H-indol-2-one
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Overview
Description
5-[4-hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-3,3-dimethyl-1H-indol-2-one is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural elements, holds promise for various scientific research applications.
Preparation Methods
The synthesis of 5-[4-hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-3,3-dimethyl-1H-indol-2-one involves multiple steps, typically starting with the construction of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Scientific Research Applications
5-[4-hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-3,3-dimethyl-1H-indol-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are known for their antiviral, anticancer, and antimicrobial activities.
Medicine: Potential therapeutic applications include treatments for viral infections, cancer, and bacterial infections.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. Indole derivatives often bind to receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability . The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Azepinoindole: Another indole derivative with a similar azepane ring structure. The uniqueness of 5-[4-hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-3,3-dimethyl-1H-indol-2-one lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[4-hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-3,3-dimethyl-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3/c1-16(2)12-10-11(4-5-13(12)22-15(16)25)14(24)23-8-3-6-17(26,7-9-23)18(19,20)21/h4-5,10,26H,3,6-9H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPWVMQZMLPOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)N3CCCC(CC3)(C(F)(F)F)O)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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